molecular formula C9H7N3O3 B1612205 3-(2-Nitrophenyl)isoxazol-5-amine CAS No. 887591-67-5

3-(2-Nitrophenyl)isoxazol-5-amine

Cat. No. B1612205
M. Wt: 205.17 g/mol
InChI Key: ATHKBNBCSNXZHX-UHFFFAOYSA-N
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Description

“3-(2-Nitrophenyl)isoxazol-5-amine” is a chemical compound with the molecular formula C9H7N3O3 . It is a solid substance and is commonly found in many commercially available drugs . It has a molecular weight of 205.17 .


Synthesis Analysis

The synthesis of isoxazoles, including “3-(2-Nitrophenyl)isoxazol-5-amine”, has been a subject of research over the past decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of “3-(2-Nitrophenyl)isoxazol-5-amine” is represented by the linear formula C9H7N3O3 . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

“3-(2-Nitrophenyl)isoxazol-5-amine” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

The safety information for “3-(2-Nitrophenyl)isoxazol-5-amine” includes a warning signal word and the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305+P351+P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Isoxazoles, including “3-(2-Nitrophenyl)isoxazol-5-amine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades , and it is expected that this trend will continue in the future.

properties

IUPAC Name

3-(2-nitrophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHKBNBCSNXZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610160
Record name 3-(2-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitrophenyl)isoxazol-5-amine

CAS RN

887591-67-5
Record name 3-(2-Nitrophenyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Nitrophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Ö Kavas, C Altug - Tetrahedron, 2017 - Elsevier
The domino reactions of 2-fluoro benzensulfonyl acetonitrile and α-chloro oximes in the presence of Cs 2 CO 3 in aprotic high boiling point solvents have been achieved to provide …
Number of citations: 4 www.sciencedirect.com

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